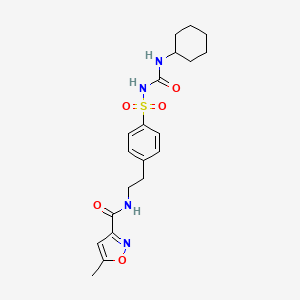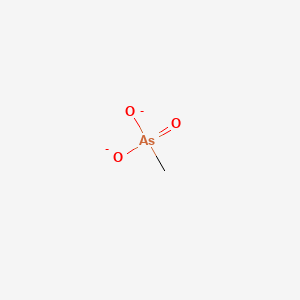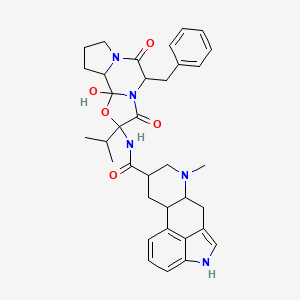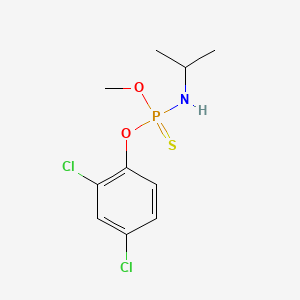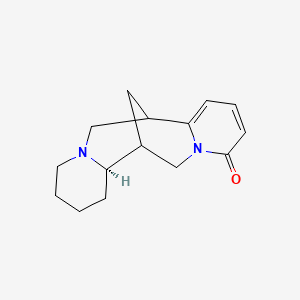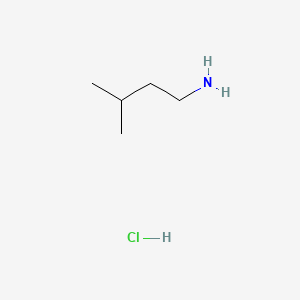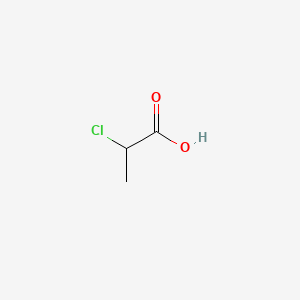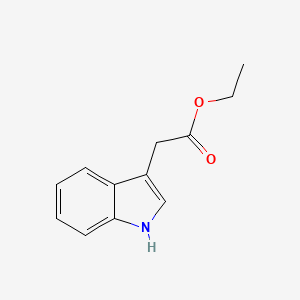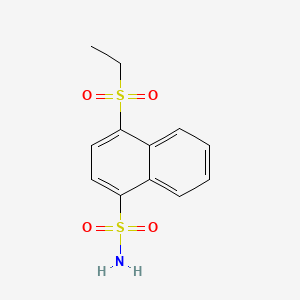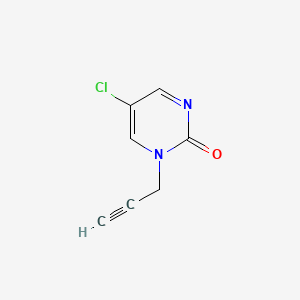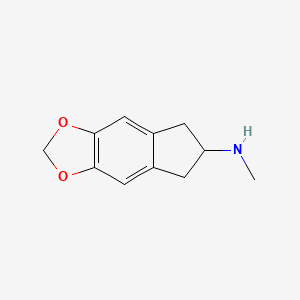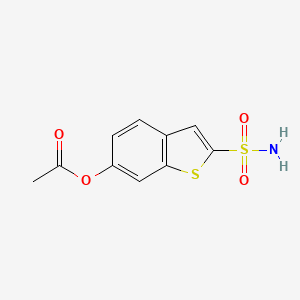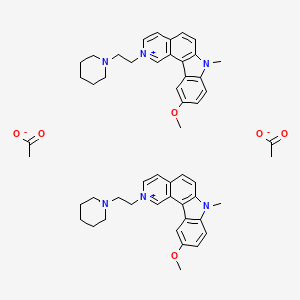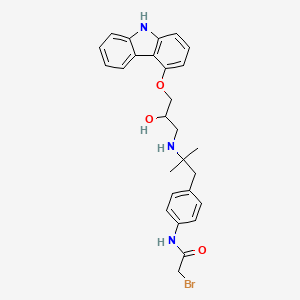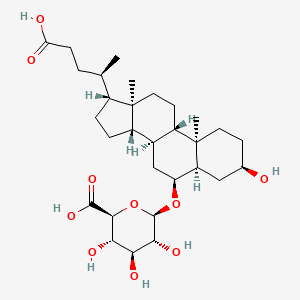
Hyodeoxycholate-6-O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyodeoxycholic acid 6-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is hyodeoxycholic acid having a single beta-D-glucuronic acid residue attached at position 6. It has a role as a human urinary metabolite. It is a beta-D-glucosiduronic acid, a dicarboxylic acid and a steroid glucosiduronic acid. It derives from a hyodeoxycholic acid. It is a conjugate acid of a hyodeoxycholate 6-O-(beta-D-glucuronide)(2-).
Aplicaciones Científicas De Investigación
Enzyme Interaction and Quantification
Hyodeoxycholate-6-O-glucuronide's interaction with enzymes has been a topic of study. For instance, its reaction with 3 alpha-hydroxysteroid dehydrogenase has been examined, revealing only minimal enzyme activity towards this compound. This finding is significant as it suggests that the 6-glucuronide either blocks or hinders enzyme access to the 3-hydroxyl group, a crucial insight into its biochemical properties (Little et al., 1987).
Metabolism and Excretion
Research has shown that Hyodeoxycholate-6-O-glucuronide plays a role in the metabolism and excretion of bile acids. Studies have indicated that a significant proportion of hyodeoxycholic acid is excreted by the kidney as a glucuronide, highlighting the compound's importance in bile acid metabolism and excretion in humans (Sacquet et al., 1983).
Glucuronidation in Human Organs
Hyodeoxycholate-6-O-glucuronide is extensively studied for its glucuronidation activity in human organs. It has been found that this compound is actively metabolized in liver, kidney, and small bowel microsomes, indicating its significant role in the glucuronidation process in these organs (Marschall et al., 1987).
Role in Drug Metabolism
The compound has been identified as a critical player in the metabolism of drugs and other xenobiotics. Studies have demonstrated its involvement in the glucuronidation process, crucial for detoxifying and eliminating various substances from the body. This highlights its potential application in pharmacokinetics and drug development (Ritter, 2000).
Biochemical Analysis
Analytical standards for hyodeoxycholic acid glucuronides, including Hyodeoxycholate-6-O-glucuronide, have been developed to facilitate the characterization of bile acid metabolites in biochemical analyses. This is crucial for understanding the metabolic pathways and interactions of various bile acids (Caron et al., 2006).
Propiedades
Número CAS |
76060-17-8 |
|---|---|
Nombre del producto |
Hyodeoxycholate-6-O-glucuronide |
Fórmula molecular |
C30H48O10 |
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-22(32)33)17-5-6-18-16-13-21(39-28-25(36)23(34)24(35)26(40-28)27(37)38)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15-,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |
Clave InChI |
MAXKTGFGXCXJFY-HHUAQUJWSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Sinónimos |
HDC-6-OG hyodeoxycholate-6-O-glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



